molecular formula C17H15N3O5S2 B2854433 2-(ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 886921-18-2

2-(ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2854433
CAS No.: 886921-18-2
M. Wt: 405.44
InChI Key: DLJGUVPMSLUWHR-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound with the molecular formula C17H15N3O5S2 and a molecular weight of 405.45 g/mol. Its CAS registry number is 886921-18-2 . This chemical is offered with a purity of 90% or higher and is available for purchase in quantities ranging from 1mg to 100mg for research applications . This benzothiazole derivative is classified among small molecule inhibitors of histone deacetylases (HDACs), as identified in patent literature . HDACs are a class of enzymes that are prominent therapeutic targets in areas such as oncology and neurology. Consequently, this compound is of significant value in biochemical and pharmacological research for investigating epigenetic regulation and developing novel therapeutic strategies. This product is intended for Research Use Only (RUO) and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethylsulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-3-27(24,25)15-7-5-4-6-12(15)16(21)18-17-19(2)13-9-8-11(20(22)23)10-14(13)26-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJGUVPMSLUWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the ethanesulfonyl group and the final coupling with the benzamide core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-(ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Structural Differences :

  • Sulfonyl vs. Sulfonamide : The ethanesulfonyl group in the target compound differs from the benzenesulfonamide in , which may alter solubility (e.g., increased hydrophilicity) and steric bulk.

Physicochemical Property Analysis

While explicit data (e.g., solubility, logP) is unavailable in the provided evidence, inferences can be made:

  • Solubility : The ethanesulfonyl group may improve aqueous solubility compared to the methoxybenzenesulfonamide in due to its smaller alkyl chain. However, the nitro group could counterbalance this by increasing hydrophobicity.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzothiazole core. Key steps include:

  • Nitro group introduction : Electrophilic aromatic substitution under acidic conditions (e.g., HNO₃/H₂SO₄) at the 6-position of the benzothiazole ring .
  • Sulfonylation : Ethanesulfonyl chloride reacts with the benzamide intermediate in the presence of a base (e.g., pyridine) to form the ethanesulfonyl group .
  • Imine formation : Condensation of the sulfonamide with a substituted benzothiazol-2-ylidene under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3) .

Q. Optimization Tips :

  • Control temperature (60–80°C) to avoid side reactions.
  • Use anhydrous solvents to prevent hydrolysis of sensitive intermediates.
  • Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the benzothiazole, ethanesulfonyl, and benzamide moieties. For example:
    • Nitro group: Deshielded aromatic protons (δ 8.2–8.5 ppm).
    • Ethanesulfonyl: CH₂ signals at δ 3.1–3.3 ppm (quartet) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and non-covalent interactions .

Q. How do functional groups influence the compound’s reactivity and stability?

  • Nitro group : Electron-withdrawing effect stabilizes the benzothiazole ring but increases sensitivity to reducing agents.
  • Ethanesulfonyl group : Enhances solubility in polar aprotic solvents (e.g., DMSO) and participates in hydrogen bonding .
  • Benzamide moiety : The (2E)-configuration stabilizes the imine via conjugation, reducing hydrolysis risk .

Q. Stability Considerations :

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the nitro group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Conflicting geometries (e.g., bond angles, torsion angles) may arise from polymorphism or computational approximations.

  • Methodology :
    • Use SHELXL for refinement, leveraging high-resolution X-ray data to model thermal ellipsoids and hydrogen bonds .
    • Apply graph set analysis () to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and validate packing interactions .
    • Compare experimental data with DFT-optimized structures to identify discrepancies in electron density maps .

Q. What strategies address low yields in the final condensation step?

Low yields (<40%) often stem from steric hindrance or competing side reactions.

  • Solutions :
    • Use bulky bases (e.g., DBU) to deprotonate intermediates selectively .
    • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .
    • Introduce directing groups (e.g., methoxy) to guide regioselective imine formation .

Q. How do non-covalent interactions impact biological activity or material properties?

  • Hydrogen bonds : Ethanesulfonyl and nitro groups form strong H-bonds with protein targets (e.g., enzyme active sites), enhancing binding affinity .
  • π-π stacking : Benzothiazole and benzamide rings stack with aromatic residues, influencing solubility and aggregation in biological systems .
  • Crystal packing : Intermolecular H-bonds (e.g., N–H···O) stabilize polymorphs with distinct melting points and dissolution rates .

Q. What computational methods predict the compound’s pharmacokinetic or electronic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For this compound:
    • Predicted logP: 2.8 (moderate permeability).
    • CYP450 inhibition risk: High due to nitro group .
  • DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier orbitals (HOMO/LUMO) to assess redox stability and charge transfer .

Q. How can researchers validate conflicting bioactivity data across studies?

Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions or impurity profiles.

  • Validation Steps :
    • Reproduce assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
    • Characterize impurities (>0.1%) via LC-MS and test their individual bioactivity .
    • Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.